N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide
Description
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a central benzofuran ring substituted with a 3,3-diphenylpropanamide group at the 3-position and a 3,4-dimethylphenylcarboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O3/c1-21-17-18-25(19-22(21)2)33-32(36)31-30(26-15-9-10-16-28(26)37-31)34-29(35)20-27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-19,27H,20H2,1-2H3,(H,33,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMOZABAXFRMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3,3-Diphenylpropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 888451-16-9)
- Structure : Differs in the substitution at the phenylcarboxamide group (2-ethoxyphenyl vs. 3,4-dimethylphenyl).
- Molecular Weight : 504.58 g/mol (C₃₂H₂₈N₂O₄).
- Key Features: The ethoxy group at the 2-position may enhance lipophilicity compared to the methyl groups in the target compound. No bioactivity data are provided, but its commercial availability suggests utility in research or industrial applications.
N-(4-Chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide (CAS: 887895-87-6)
- Structure : Substituted with a 4-chlorophenyl group instead of 3,4-dimethylphenyl.
- Molecular Weight : 495.97 g/mol (C₃₀H₂₃ClN₂O₃).
- Limited data preclude direct activity comparisons, but chlorinated aryl groups are common in agrochemicals (e.g., cyprofuram in ).
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8)
- Structure : Shares a carboxamide backbone but lacks the benzofuran core.
- Key Features :
Structural and Functional Implications of Substituent Variations
Substituent Effects on Physicochemical Properties
- Lipophilicity :
Hypothetical Bioactivity Trends
- Agrochemical Potential: Analogs with chlorinated aryl groups (e.g., cyprofuram in ) are used as fungicides, suggesting the 4-chlorophenyl variant may share similar applications.
- Pharmacological Applications :
- Benzofuran carboxamides are explored as kinase inhibitors or anti-inflammatory agents. The dimethylphenyl group in the target compound could enhance metabolic stability over ethoxy or chloro analogs.
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